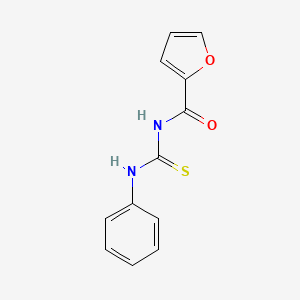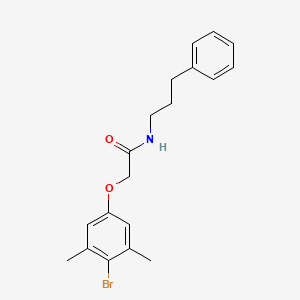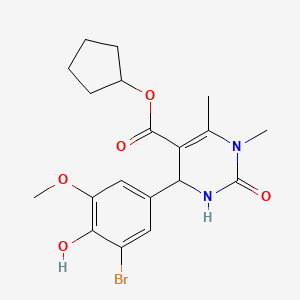![molecular formula C16H18N2O3S B4892650 5-sec-butyl-6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone](/img/structure/B4892650.png)
5-sec-butyl-6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-sec-butyl-6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone, commonly known as BPHPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPHPT is a pyrimidinone derivative that has been synthesized using a specific chemical method.
作用機序
The mechanism of action of BPHPT is not fully understood. However, studies have shown that BPHPT inhibits the activity of certain enzymes, such as COX-2, which are involved in various physiological processes. BPHPT has also been shown to induce apoptosis in cancer cells by activating specific signaling pathways.
Biochemical and Physiological Effects:
BPHPT has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that BPHPT inhibits the activity of COX-2, leading to a decrease in the production of inflammatory mediators. BPHPT has also been shown to induce apoptosis in cancer cells by activating specific signaling pathways. In vivo studies have shown that BPHPT exhibits anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
One of the advantages of using BPHPT in lab experiments is its high purity and stability. BPHPT has been synthesized using a specific chemical method that ensures high yields and purity. However, one of the limitations of using BPHPT in lab experiments is its limited solubility in water, which may affect its bioavailability.
将来の方向性
There are several future directions for BPHPT research. One potential direction is to investigate the use of BPHPT as a potential anti-cancer agent. Studies have shown that BPHPT induces apoptosis in cancer cells, making it a potential candidate for cancer therapy. Another potential direction is to investigate the use of BPHPT as a herbicide. Studies have shown that BPHPT inhibits the growth of weeds, making it a potential candidate for weed control in agriculture. Further research is needed to fully understand the mechanism of action of BPHPT and its potential applications in various fields.
合成法
The synthesis of BPHPT involves a multi-step chemical reaction. The initial step involves the reaction of 2-phenylethylamine with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the intermediate compound, 2-phenylethyl-2,3-dichloro-5,6-dicyano-1,4-benzoquinone. This intermediate compound is then reacted with butanal to form the final product, BPHPT. The synthesis of BPHPT has been optimized to achieve high yields and purity.
科学的研究の応用
BPHPT has been extensively studied for its potential applications in various fields of research. In the field of medicine, BPHPT has been shown to exhibit anti-inflammatory and anti-cancer properties. Studies have shown that BPHPT inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. BPHPT has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
In the field of agriculture, BPHPT has been studied for its potential use as a herbicide. Studies have shown that BPHPT inhibits the growth of weeds by interfering with the biosynthesis of essential plant hormones.
特性
IUPAC Name |
5-butan-2-yl-4-hydroxy-2-phenacylsulfanyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-3-10(2)13-14(20)17-16(18-15(13)21)22-9-12(19)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVWRZDXNBQTSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=C(N=C(NC1=O)SCC(=O)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5373293 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(2-fluorophenyl)-1-piperazinyl]-3-(2-naphthyloxy)-2-propanol dihydrochloride](/img/structure/B4892575.png)
![1-[(5-methyl-2-thienyl)sulfonyl]pyrrolidine](/img/structure/B4892583.png)
![N-(2-(2-chlorophenyl)-1-{[(4-chlorophenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4892591.png)
![4-bromo-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B4892603.png)


![1-[(acetylamino)(4-methoxyphenyl)methyl]-2-naphthyl acetate](/img/structure/B4892613.png)
![4-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}thiomorpholine](/img/structure/B4892622.png)
![2-(2-bromo-4-methylphenoxy)-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4892628.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylbutanamide](/img/structure/B4892634.png)
![4-(benzyloxy)-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B4892663.png)

![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B4892673.png)
